molecular formula C15H22N2O5S B11603530 Diethyl ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]propanedioate

Diethyl ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]propanedioate

Cat. No.: B11603530
M. Wt: 342.4 g/mol
InChI Key: WZAJGSARZPPLSO-UHFFFAOYSA-N
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Description

1,3-DIETHYL 2-ETHYL-2-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ETHYL}PROPANEDIOATE is a complex organic compound featuring a thiazole ring. Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules . This compound’s structure includes both ester and carbamoyl functional groups, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL 2-ETHYL-2-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ETHYL}PROPANEDIOATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with thiazole derivatives under controlled conditions. The reaction often requires a base catalyst and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps like purification through recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL 2-ETHYL-2-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ETHYL}PROPANEDIOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-DIETHYL 2-ETHYL-2-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ETHYL}PROPANEDIOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 2-ETHYL-2-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ETHYL}PROPANEDIOATE involves its interaction with biological targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit microbial growth by interfering with essential enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIETHYL 2-ETHYL-2-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ETHYL}PROPANEDIOATE stands out due to its unique combination of ester and carbamoyl groups attached to a thiazole ring. This structure provides a distinct set of chemical properties and biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C15H22N2O5S

Molecular Weight

342.4 g/mol

IUPAC Name

diethyl 2-ethyl-2-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]propanedioate

InChI

InChI=1S/C15H22N2O5S/c1-4-15(12(19)21-5-2,13(20)22-6-3)8-7-11(18)17-14-16-9-10-23-14/h9-10H,4-8H2,1-3H3,(H,16,17,18)

InChI Key

WZAJGSARZPPLSO-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)NC1=NC=CS1)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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